molecular formula C9H15N3O3S B11778895 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol

2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11778895
M. Wt: 245.30 g/mol
InChI Key: QUUDMISEZBWNGO-UHFFFAOYSA-N
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Description

2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide or cyclopropylcarbinol in the presence of a base.

    Addition of the methylsulfonyl group: This can be done using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethanol moiety: This step may involve the reaction of the intermediate compound with ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)propane
  • 2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)butane

Uniqueness

2-(5-Amino-3-cyclopropyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the ethanol moiety, which may impart specific physicochemical properties such as solubility and reactivity. This uniqueness can be leveraged in the design of new compounds with desired biological or chemical properties.

Properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

2-(5-amino-3-cyclopropyl-4-methylsulfonylpyrazol-1-yl)ethanol

InChI

InChI=1S/C9H15N3O3S/c1-16(14,15)8-7(6-2-3-6)11-12(4-5-13)9(8)10/h6,13H,2-5,10H2,1H3

InChI Key

QUUDMISEZBWNGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1C2CC2)CCO)N

Origin of Product

United States

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